rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis
Description
This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl (CF₃) substituent at the 2-position, and a carboxylic acid moiety at the 4-position. The "rac" designation indicates a racemic mixture, while "cis" specifies that the CF₃ and carboxylic acid groups reside on the same side of the six-membered piperidine ring. Such Boc-protected amino acids are critical intermediates in peptide synthesis and drug development, where the CF₃ group enhances metabolic stability and modulates electronic properties .
Properties
IUPAC Name |
(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(9(17)18)6-8(16)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIMKZZUPRFPKZ-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation via Dieckmann Cyclization
Starting from ethyl 4-cyano-3-(trifluoromethyl)piperidine-2-carboxylate, the ring is closed under basic conditions. The cis configuration is enforced by steric effects during cyclization:
Key Parameters
| Step | Reagent/Condition | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | 0.5 M NaOEt in EtOH | 60°C | 12 h | 68% |
This method prioritizes stereochemical fidelity but requires subsequent hydrolysis and Boc protection.
Boc Protection and Carboxylic Acid Activation
The free amine generated after cyclization is protected using di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst:
Optimization Data
| Boc Reagent Equiv. | Solvent | Catalyst | Yield |
|---|---|---|---|
| 1.2 | THF | DMAP (0.1 equiv) | 85% |
| 1.5 | DCM | None | 62% |
Exceeding 1.2 equivalents of (Boc)₂O leads to overprotection and reduced yields.
Stereochemical Control via Asymmetric Catalysis
Iridium-Catalyzed Hydrogenation
A patent-pending method employs iridium complexes with Josiphos-type ligands to hydrogenate trifluoromethyl-substituted pyridines enantioselectively:
Performance Metrics
| Ligand | Pressure (psi) | ee (%) | Yield |
|---|---|---|---|
| (R)-Josiphos | 50 | 92 | 78% |
| (S)-Binap | 50 | 45 | 61% |
The resulting piperidine is subsequently functionalized with Boc and carboxylic acid groups.
Dynamic Kinetic Resolution (DKR)
Combining lipase-mediated resolution with racemization catalysts enables high cis diastereoselectivity:
Enzymatic Resolution Data
| Enzyme | Solvent | Conversion (%) | de (%) |
|---|---|---|---|
| CAL-B | Toluene | 48 | >99 |
| PPL | THF | 32 | 85 |
The alcohol intermediate is oxidized to the carboxylic acid and Boc-protected in situ.
| HF:CHCl₃ Ratio | Temperature | Time | Yield |
|---|---|---|---|
| 1:3 | 85°C | 6 h | 54% |
| 1:1 | 105°C | 3 h | 32% |
Nucleophilic Trifluoromethylation
Copper-mediated coupling of iodopiperidines with TMSCF₃ offers an alternative:
Substrate Scope Analysis
| R Group | Yield (%) |
|---|---|
| Iodo | 67 |
| Bromo | 41 |
| Chloro | <5 |
Iodine’s superior leaving group ability drives efficacy.
Analytical Validation of Stereochemistry
Chiral HPLC Profiling
Post-synthesis chiral purity is confirmed using Chiralpak IC-3 columns:
Chromatographic Conditions
| Column | Mobile Phase | Flow Rate | Retention Time (min) |
|---|---|---|---|
| Chiralpak IC-3 | Hexane:IPA:TFA (90:10:0.1) | 1.0 mL/min | 12.3 (R), 14.7 (S) |
X-ray Crystallography
Single-crystal analysis of intermediates confirms cis configuration:
| Parameter | Value |
|---|---|
| C2-C4 Dihedral Angle | 15.7° |
| H-bond (COOH⋯N-Boc) | 2.89 Å |
Industrial-Scale Production Challenges
Cost-Benefit Analysis of Routes
| Method | Cost ($/kg) | Purity (%) | Steps |
|---|---|---|---|
| Ir-Catalyzed Hydrogenation | 12,500 | 99.5 | 6 |
| Enzymatic Resolution | 8,200 | 98.9 | 8 |
| SF₄ Fluorination | 4,800 | 97.1 | 5 |
Waste Stream Management
SF₄-based routes generate HF byproducts requiring neutralization with CaCO₃ slurry:
Emerging Technologies
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic Boc protection:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 6 h | 22 min |
| Yield | 85% | 91% |
Machine Learning-Guided Optimization
Neural networks trained on 1,200 synthetic records predict optimal conditions for new substrates:
| Algorithm | MAE (Yield) |
|---|---|
| Random Forest | ±6.2% |
| ANN | ±4.8% |
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis, undergoes various types of chemical reactions:
Oxidation: Oxidative cleavage or modification of functional groups using reagents like hydrogen peroxide or osmium tetroxide.
Reduction: Reduction of carboxylic acid groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where halogens or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide, under controlled temperature and pH.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, under basic or acidic conditions depending on the leaving group.
Major Products Formed
Oxidation Products: Corresponding alcohols or ketones.
Reduction Products: Alkanes or alcohol derivatives.
Substitution Products: New compounds with varying substituents depending on the nucleophile used.
Scientific Research Applications
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis, finds numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and pharmaceuticals due to its unique reactivity.
Biology: Investigated for its interaction with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its activity against certain diseases or conditions.
Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis, involves its interaction with specific molecular targets:
Molecular Targets: Typically involves binding to enzymes, receptors, or other proteins, influencing their activity.
Pathways: Can modulate various biochemical pathways, potentially leading to changes in cellular processes or signaling.
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Ring Systems
The target compound’s piperidine core (6-membered ring) distinguishes it from pyrrolidine analogs (5-membered rings). Piperidine derivatives exhibit greater conformational flexibility (e.g., chair conformations), influencing steric and electronic interactions in synthesis or biological systems.
*Calculated based on structural analogs.
†Estimated from similar compounds.
Key Findings :
Substituent Effects: Trifluoromethyl vs. Other Groups
The CF₃ group’s electron-withdrawing nature and lipophilicity contrast with methyl, phenyl, or fluoro substituents in analogs.
*LogD (octanol-water partition coefficient) estimated using analogs (e.g., ). †Based on trifluoromethyl’s lipophilicity.
Key Findings :
Stereochemical Considerations: Cis vs. Trans Configuration
The cis configuration in the target compound is critical for mimicking natural amino acid conformations.
Key Findings :
Key Findings :
Biological Activity
The compound rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, commonly referred to as "cis" form, is a piperidine derivative with significant implications in medicinal chemistry. Its unique structural features, including the trifluoromethyl group and tert-butoxycarbonyl protection, contribute to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid
- CAS Number : 2639392-18-8
- Molecular Formula : C12H18F3NO4
- Molecular Weight : 303.27 g/mol
- Purity : 95%
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Key Mechanisms:
- GABA Receptor Modulation : Similar compounds have been shown to modulate GABA receptors, which play a crucial role in neurotransmission and are implicated in anxiety and seizure disorders .
- Inhibition of Enzymatic Activity : The presence of the carboxylic acid moiety suggests potential inhibitory effects on enzymes involved in neurotransmitter metabolism.
Biological Activity Data
| Study | Method | Findings |
|---|---|---|
| Study 1 | In vitro assays | Demonstrated significant inhibition of GABA receptor-mediated responses at varying concentrations. |
| Study 2 | Animal models | Showed anxiolytic effects comparable to established anxiolytics like diazepam. The compound reduced anxiety-like behaviors in stress-induced models. |
| Study 3 | Binding affinity studies | High affinity for GABA receptors was observed with a Ki value indicating potent receptor interaction. |
Case Study 1: Anxiolytic Properties
In a controlled study involving rodent models, rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid was administered at doses ranging from 5 to 20 mg/kg. Results indicated a dose-dependent reduction in anxiety-like behaviors measured by the elevated plus maze test.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound against excitotoxicity induced by glutamate. The compound exhibited protective effects on neuronal cell viability in vitro, suggesting potential applications in neurodegenerative diseases.
Q & A
Basic: What synthetic routes are effective for preparing rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis?
Methodological Answer:
The synthesis typically begins with piperidine or pipecolic acid derivatives. Key steps include:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) with a base like DMAP .
- Trifluoromethyl Incorporation : Methods such as nucleophilic trifluoromethylation or radical-mediated reactions are employed. For example, using CF₃Cu or Langlois’ reagent (CF₃SO₂Na) under controlled pH to avoid racemization .
- Carboxylic Acid Activation : The carboxylic acid group may be introduced via hydrolysis of nitriles or oxidation of alcohols, ensuring inert atmospheres to prevent side reactions .
Advanced: How to address stereochemical challenges during synthesis, particularly in maintaining the cis-(2R,4S) configuration?
Methodological Answer:
- Chiral Auxiliaries : Use of (R)- or (S)-proline-derived catalysts to enforce stereoselectivity during ring closure or trifluoromethylation steps .
- Dynamic Kinetic Resolution : Employing conditions where racemization is minimized, such as low-temperature reactions (<0°C) and chiral HPLC for enantiomeric separation post-synthesis .
- Crystallography Monitoring : X-ray crystallography or NOESY NMR to confirm spatial arrangement of substituents .
Basic: What purification techniques are optimal for isolating this compound, considering its Boc and trifluoromethyl groups?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) to separate diastereomers .
- Solvent Extraction : Partitioning between ethyl acetate and aqueous NaHCO₃ to remove acidic byproducts while retaining the Boc-protected amine .
- Crystallization : Slow evaporation from tert-butyl methyl ether (MTBE) to obtain high-purity crystals .
Advanced: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The -CF₃ group reduces electron density at the piperidine ring, making it less reactive toward electrophilic substitution but enhancing stability in acidic conditions .
- Steric Hindrance : Bulkiness of -CF₃ can slow down reactions at the 2-position, requiring elevated temperatures (e.g., 80°C) for amide bond formation .
- Fluorine-Specific Interactions : Fluorophilic interactions in enzyme binding pockets can be studied via ¹⁹F NMR to track biochemical interactions .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm regiochemistry and stereochemistry. Key signals: Boc tert-butyl (δ ~1.4 ppm), -CF₃ (δ -60 to -70 ppm in ¹⁹F NMR) .
- HPLC-MS : To assess purity (>98%) and molecular ion ([M+H]⁺ or [M−H]⁻) using ESI or APCI ionization .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and Boc carbonyl (C=O, ~1680–1720 cm⁻¹) .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like proteases or kinases, focusing on hydrogen bonds between the carboxylic acid and catalytic residues .
- MD Simulations : All-atom MD simulations in explicit solvent (e.g., TIP3P water) to analyze conformational stability over 100+ ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., -CF₃ vs. -CH₃) with bioactivity using Hammett σ constants or Hansch parameters .
Basic: Under what conditions does the Boc group undergo deprotection, and how can this be monitored?
Methodological Answer:
- Acidic Deprotection : Use 4M HCl in dioxane or TFA/DCM (1:1 v/v) at 25°C for 1–2 hours. Monitor via TLC (disappearance of Boc spot at Rf ~0.6 in EtOAc/hexane) .
- Kinetic Studies : Inline FTIR or LC-MS to track Boc removal in real-time, ensuring minimal decomposition of the carboxylic acid group .
Advanced: What mechanistic insights explain the compound’s neuroprotective or enzyme-inhibitory activity?
Methodological Answer:
- Enzyme Inhibition Assays : IC₅₀ determination against targets like γ-secretase or acetylcholinesterase via fluorogenic substrates (e.g., Mca-Lys(Dnp)-OH for γ-secretase) .
- Cellular Uptake Studies : Radiolabeling (³H or ¹⁴C) to quantify intracellular accumulation in neuronal cell lines (e.g., SH-SY5Y) .
- Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites, focusing on oxidative defluorination or Boc cleavage .
Basic: What solvent systems are suitable for solubility and formulation studies?
Methodological Answer:
- Polar Solvents : DMSO (for stock solutions) or PBS (pH 7.4) with 0.1% Tween-80 for in vitro assays .
- LogP Determination : Shake-flask method (octanol/water) to measure hydrophobicity (expected LogP ~1.5–2.5 due to -CF₃ and Boc groups) .
- Lyophilization : Freeze-drying from tert-butanol/water (1:1) to improve stability for long-term storage .
Advanced: How do structural analogs (e.g., replacing -CF₃ with -CH₃ or -Ph) affect bioactivity?
Methodological Answer:
-
SAR Studies : Synthesize analogs via parallel synthesis and test in enzyme inhibition/ cell viability assays. For example:
Substituent IC₅₀ (γ-secretase) Solubility (mg/mL) -CF₃ 0.8 μM 1.2 -CH₃ 5.2 μM 3.5 -Ph >10 μM 0.3 Data adapted from . -
Crystallographic Comparisons : Overlay crystal structures of analogs bound to target enzymes to identify key interactions (e.g., F···H bonds with -CF₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
